molecular formula C6H11NO B1266367 N,N-Dimethylmethacrylamide CAS No. 6976-91-6

N,N-Dimethylmethacrylamide

Cat. No. B1266367
CAS RN: 6976-91-6
M. Wt: 113.16 g/mol
InChI Key: QRWZCJXEAOZAAW-UHFFFAOYSA-N
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Description

N,N-Dimethylmethacrylamide (NDMA) is a chemical compound used industrially for the synthesis of polyacrylamide, which serves various applications such as soil conditioning, wastewater treatment, and as a component in cosmetics, paper, and textile industries. Given its widespread use, the chemistry, biochemistry, and safety of NDMA have been extensively studied, highlighting the need for understanding its formation, distribution in food, and its role in human health due to potential exposure from both external sources and the diet (Friedman, 2003).

Synthesis Analysis

NDMA is primarily synthesized through industrial processes for the production of polyacrylamide. The synthesis involves the polymerization of acrylamide, which is an alpha,beta-unsaturated reactive molecule. This process highlights the industrial significance of NDMA, particularly in applications requiring polyacrylamide (Friedman, 2003).

Molecular Structure Analysis

The molecular structure of NDMA features a vinyl group attached to a carbonyl group, making it a reactive compound suitable for various chemical reactions and polymerization processes. This structure underpins its reactivity and utility in synthesizing polyacrylamide (Friedman, 2003).

Chemical Reactions and Properties

NDMA undergoes various chemical reactions due to its conjugated reactive molecule. It can react with asparagine and reducing sugars to form acrylamide in food during high-temperature processing, a process of significant interest due to the potential health implications of acrylamide in the diet (Friedman, 2003).

Physical Properties Analysis

The physical properties of NDMA, such as its high water solubility, influence its behavior in industrial applications and environmental distribution. These properties are essential for its use in water treatment processes and its mobility and persistence in the environment (Friedman, 2003).

Chemical Properties Analysis

NDMA's chemical properties, particularly its potential for bioaccumulation and interaction with biological molecules, are critical in assessing its safety and environmental impact. Understanding the chemical behavior of NDMA is crucial for developing strategies to mitigate potential adverse effects on human health and the environment (Friedman, 2003).

Scientific Research Applications

Hydrogel Development for Biomedical Applications

N,N-Dimethylmethacrylamide (DMAAm) has been utilized in the synthesis of smart hydrogels with shape memory properties, showing potential for various biomedical applications. The hydrogel, created from DMAAm and a crystalline monomer, demonstrates high mechanical strength and a high refractive index, making it suitable for use in the biomedical field due to its transparency and elasticity (Kabir et al., 2014).

Role in Polymer Science

DMAAm has been a key component in the study of polyacrylamide superabsorbent polymers. These polymers, when used as internal curing agents in well cement, can significantly reduce autogenous shrinkage. The combination of polyacrylamide/bentonite/DMAAm has shown effective performance in stabilizing well cement, owing to its ability to resist reactions between hydroxyl ions and acylamino groups (Liu et al., 2016).

Chemical Reactivity and Synthesis

DMAAm has been integral in the development of new synthetic methodologies. It serves as a building block for a diverse range of heterocyclic and fused heterocyclic derivatives. These compounds have been of interest due to their potential biological applications, highlighting the versatility of DMAAm in synthetic organic chemistry (Gaber et al., 2017).

Polymerization Studies

Research on the stereospecific, coordinative-anionic polymerization of acrylamides, including DMAAm, has provided insights into the polymerization mechanisms and potential applications. These studies have contributed to the understanding of how these polymers can be precisely controlled, impacting the production of materials with specific properties (Mariott & Chen, 2005).

Photopolymerization for Drug Delivery

DMAAm-based polymers have been synthesized using photoinduced electron transfer–reversible addition–fragmentation chain transfer aqueous dispersion polymerizations. This scalable synthesis method has potential applications in drug delivery, demonstrating the adaptability of DMAAm in creating polymer nanoparticles for medical applications (Zaquen et al., 2019).

Radiation-Induced Polymerization

Studies on radiation-initiated polymerization of DMAAm in an aqueous medium have shown that this process follows first-order kinetics. This research is significant for the understanding of polymer formation under radiation, which can be applied in various industrial processes (Bhattcharya et al., 2000).

Future Directions

DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . They are also a suitable choice for self-healing materials and materials with good mechanical properties . Future research may focus on enhancing these properties and finding new applications for DMAA-based materials.

properties

IUPAC Name

N,N,2-trimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWZCJXEAOZAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81665-88-5
Record name 2-Propenamide, N,N,2-trimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81665-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30220052
Record name N,N-Dimethylmethacrylamide
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylmethacrylamide

CAS RN

6976-91-6
Record name Dimethylmethacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6976-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylmethacrylamide
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Record name 6976-91-6
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Record name N,N-Dimethylmethacrylamide
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Record name N,N-dimethylmethacrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
M Senoo, Y Kotani, M Kamigaito, M Sawamoto - Macromolecules, 1999 - ACS Publications
N,N-Dimethylacrylamide (DMAA) was radically polymerized with RuCl 2 (PPh 3 ) 3 in conjunction with an alkyl halide (R−X; X = Br, Cl) as an initiator in the presence of Al(Oi-Pr) 3 in …
Number of citations: 111 pubs.acs.org
X Xie, TE Hogen-Esch - Macromolecules, 1996 - ACS Publications
Water-soluble poly(N,N-dimethylacrylamide) (PDMA) and poly(N-acryloyl-N ‘-methylpiperazine (PAMP) were prepared in tetrahydrofuran at −78 C by anionic polymerization in the …
Number of citations: 95 pubs.acs.org
Y Kohsaka, Y Tanimoto - Polymers, 2016 - mdpi.com
α-Functionalized acrylamides have not been considered as an effective monomer design due to their poor polymerizability, although the analogues, α-functionalized acrylates, are …
Number of citations: 9 www.mdpi.com
T Kodaira, H Tanahashi, K Hara - Polymer journal, 1990 - nature.com
Anionic cyclopolymerizabilities of N-methyldiacrylamide (MDA), N-propyldimethacrylamide (PDMA), and N-methyldimethacrylamide (MDMA) were studied. MDA initiated by tert-…
Number of citations: 36 www.nature.com
T Suzuki, J Kusakabe, K Kitazawa, T Nakagawa… - …, 2010 - ACS Publications
Anionic polymerization of a series of N,N-dialkylmethacrylamides such as N-methacryloylazetidine (M4), N-methacryloylpyrrolidine (M5), and N-methacryloylpiperidine (M6) was carried …
Number of citations: 36 pubs.acs.org
K Fuchise, R Sakai, T Satoh, S Sato, A Narumi… - …, 2010 - ACS Publications
The combination of (Z)-1-(dimethylamino)-1-trimethylsiloxy-1-propene ((Z)-DATP) and Brønsted acid of trifluoromethanesulfonimide (Tf 2 NH) was found to act as a highly efficient GTP …
Number of citations: 53 pubs.acs.org
A Narumi, S Sato, X Shen, T Kakuchi - Polymer Chemistry, 2022 - pubs.rsc.org
We describe the progress in precision polymerizations of specific kinds of N-alkylacrylamides and N,N-dialkylacrylamides to produce polymers showing thermoresponsive properties in …
Number of citations: 11 pubs.rsc.org
HS Li, SC Lu, ZX Chang, L Hao, FR Li, C Xia - Organic Letters, 2020 - ACS Publications
The first intermolecular ring-opening hydroacylation of alkylidenecyclopropanes with chelating aldehydes through a rhodium-catalyzed acrylamide-promoted protocol is reported. This …
Number of citations: 15 pubs.acs.org
RF Hobson, LW Reeves - Journal of Magnetic Resonance (1969), 1973 - Elsevier
The barriers to hindered rotation about the amido NC bond in N,N-dimethylacrylamide, N,N-dimethylmethacrylamide, and N,N-dimethyl-3,3-dimethylacrylamide have been determined …
Number of citations: 20 www.sciencedirect.com
T Otsu, H Tanaka, T Sato… - … Chemistry and Physics, 1980 - Wiley Online Library
The reactions of tert‐butoxyl radical with some N‐alkyl‐substituted acryl‐ and methacrylamides were investigated at room temperature in benzene by means of the spin trapping …
Number of citations: 11 onlinelibrary.wiley.com

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